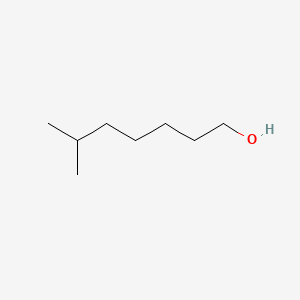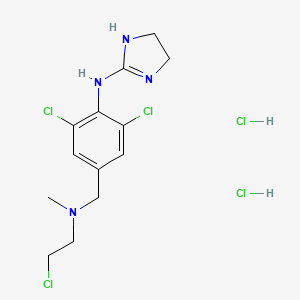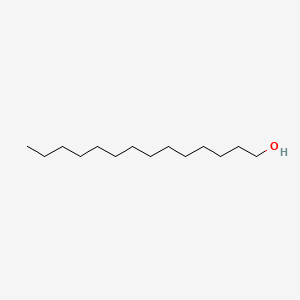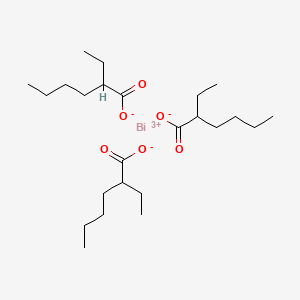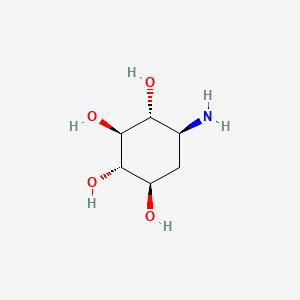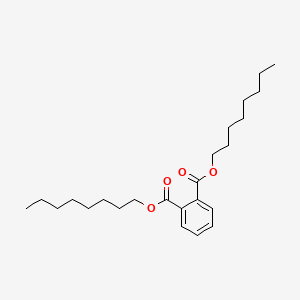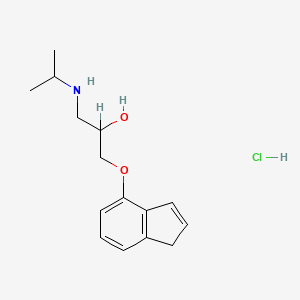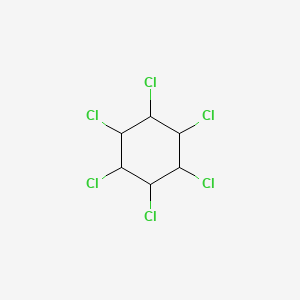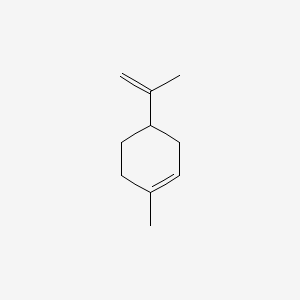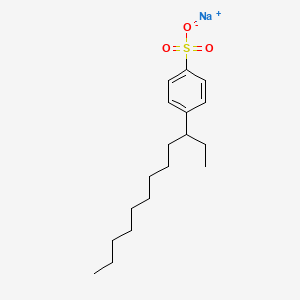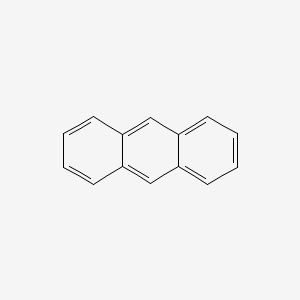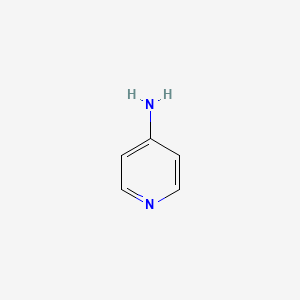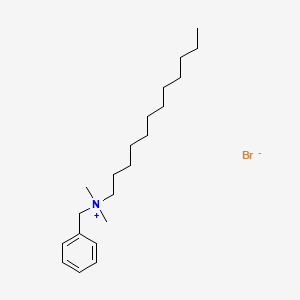
Benzyldodecyldimethylammonium bromide
描述
Benzododecinium bromide is the organic bromide salt of benzododecinium. It is a cationic surfactant that has antispetic and disinfectant properties. It has a role as a surfactant, an antiseptic drug and a disinfectant. It is a quaternary ammonium salt and an organic bromide salt. It contains a benzododecinium.
作用机制
Target of Action
Benzyldodecyldimethylammonium bromide is a cationic surfactant . Its primary targets are the bacterial cells, specifically their cell membranes . The compound interacts with the lipid and protein layers of the bacterial cell membrane, altering its permeability .
Mode of Action
The hydrophobic and hydrophilic groups in the molecular structure of this compound allow it to infiltrate the lipid and protein layers of the bacterial cell membrane . This infiltration changes the permeability of the cell membrane, leading to the leakage of intracellular materials and ultimately resulting in bacterial cell death .
Biochemical Pathways
It is known that the compound disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular materials . This disruption can affect various biochemical pathways within the bacterial cell, leading to cell death.
Pharmacokinetics
As a cationic surfactant, it is expected to have good water solubility , which could influence its bioavailability.
Result of Action
The primary result of the action of this compound is the death of bacterial cells . By disrupting the cell membrane’s integrity, the compound causes the leakage of intracellular materials, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and the temperature
属性
IUPAC Name |
benzyl-dodecyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLHYAUZSPBIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
| Record name | Benzododecinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048698 | |
| Record name | Benzyldodecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7281-04-1 | |
| Record name | Benzyldimethyldodecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzododecinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyldodecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZODODECINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Benzyldodecyldimethylammonium Bromide primarily used for in the context of these research papers?
A1: this compound is frequently employed as a cationic surfactant in spectrophotometric methods to determine trace amounts of metals like gallium [, , , ], indium [], and molybdenum [, , ] in various samples, including soils, fertilizers, and food products.
Q2: How does this compound enhance the sensitivity of spectrophotometric methods?
A2: this compound forms ternary complexes with metal ions and reagents like Chrome Azurol S [, , , ]. This complexation enhances the molar absorptivity of the analyte, leading to increased sensitivity in spectrophotometric detection.
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H38BrN, and its molecular weight is 384.4 g/mol [].
Q4: What structural features of this compound contribute to its function?
A4: this compound possesses a bulky hydrophobic portion, including a benzyl group and a long alkyl chain, and a hydrophilic quaternary ammonium group. This structure makes it a potent surfactant, enabling interactions with both polar and non-polar molecules [].
Q5: Has the structure of this compound been studied using X-ray crystallography?
A5: Yes, the crystal structure of the monohydrate form of this compound has been determined using X-ray diffraction, revealing details about its bond lengths, angles, and interactions with water molecules [].
Q6: Are there any studies exploring the impact of structural modifications on the activity of this compound?
A6: Yes, research has investigated the effects of modifying the bulky ammonium groups of this compound on the activity and stability of α-chymotrypsin. These studies have shown that changes in the size, flexibility, and hydrophobicity of the ammonium head group can significantly alter the enzyme's catalytic properties [].
Q7: How effective is this compound in removing pollutants from wastewater?
A7: Studies indicate that magnetite nanomaterial modified with this compound effectively removes the cationic surfactant from wastewater. The adsorption process demonstrated high efficiency, reaching up to 91.4% removal, showcasing its potential for wastewater treatment applications [].
Q8: Has this compound been investigated for its potential in renewable energy applications?
A8: Research shows that this compound can enhance the stability and efficiency of perovskite solar cells. It acts as a multi-functional passivator, improving resistance to humidity-induced degradation and passivating defects within the perovskite structure, leading to improved solar cell performance [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


